2-({6,8-dimethyl-5,7-dioxo-2-propyl-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Description
Properties
IUPAC Name |
2-(1,3-dimethyl-2,4-dioxo-7-propylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O4S/c1-5-6-10-19-14-13(16(25)23(4)17(26)22(14)3)15(20-10)28-8-12(24)18-11-7-9(2)27-21-11/h7H,5-6,8H2,1-4H3,(H,18,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYORSDNXWANJRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C(=N1)SCC(=O)NC3=NOC(=C3)C)C(=O)N(C(=O)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrimido[4,5-d]pyrimidine derivatives typically involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization. For instance, the acylation of 5-acetyl-4-aminopyrimidines with various acylating agents, followed by cyclization using ammonium acetate, can yield pyrimido[4,5-d]pyrimidines with different substituents . Another method involves the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines, followed by cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate .
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-({6,8-dimethyl-5,7-dioxo-2-propyl-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
2-({6,8-dimethyl-5,7-dioxo-2-propyl-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 2-({6,8-dimethyl-5,7-dioxo-2-propyl-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could act as an inhibitor of DNA repair enzymes, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Structural Features
The compound’s [1,3]diazino[4,5-d]pyrimidine core distinguishes it from simpler pyrimidine or pyridine derivatives. Key comparisons include:
Key Observations :
- The target compound’s dioxo and sulfanyl groups may enhance hydrogen-bonding interactions with biological targets compared to ester or cyano substituents in imidazo-pyridines .
- The 5-methyl-oxazole moiety could improve metabolic stability relative to simpler aryl groups in benzooxazine derivatives .
Key Observations :
- The use of cesium carbonate (Cs₂CO₃) in DMF, as seen in , is a common strategy for activating thiols or amines in heterocyclic systems, suggesting compatibility with the target compound’s synthesis.
- Lower yields in imidazo-pyridine synthesis (51% ) underscore challenges in multi-step cyclization, whereas the target’s simpler substitution steps may offer higher efficiency.
Pharmacological Potential
While direct activity data for the target compound are unavailable, structural analogs provide insights:
- Benzooxazine-pyrimidine derivatives exhibit antimicrobial activity, attributed to their ability to disrupt bacterial cell membranes .
- Imidazo-pyridines are explored as kinase inhibitors due to their planar heterocyclic cores .
- The target’s dioxo groups could mimic ATP-binding motifs in kinases, while the sulfanyl-acetamide linkage may improve solubility for in vivo applications .
Biological Activity
The compound 2-({6,8-dimethyl-5,7-dioxo-2-propyl-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a complex heterocyclic organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological effects supported by empirical research.
Chemical Structure and Properties
The compound belongs to a class of derivatives characterized by a pyrimidopyrimidine core and functional groups that include sulfanyl and acetamide moieties. The unique structure contributes to its potential bioactivity. Below is a summary of its chemical properties:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C17H21N7O3S |
| Molecular Weight | 427.52 g/mol |
| CAS Number | 863002-50-0 |
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrimidine and oxazole demonstrate effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli .
A comparative analysis of the minimum inhibitory concentration (MIC) values for related compounds suggests that the presence of the sulfanyl group enhances antimicrobial efficacy. For example:
| Compound | MIC (µg/ml) against S. aureus | MIC (µg/ml) against E. coli |
|---|---|---|
| 2-(Benzylthio)pyrimidines | 3.9 - 31.5 | >2.5 |
| 2-{(6,8-Dimethyl...} | TBD | TBD |
Anticancer Activity
The anticancer potential of similar heterocyclic compounds has been documented in several studies. For example, certain pyrimidine derivatives have shown promising results in inhibiting tumor growth in vitro against various cancer cell lines . Although specific data for our compound is limited, the structural similarities suggest a potential for cytotoxic activity.
The biological activity of these compounds often involves interactions at the molecular level:
- DNA Binding : Many heterocyclic compounds exhibit affinity for DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : Compounds may inhibit key enzymes involved in metabolic pathways crucial for bacterial survival or cancer cell proliferation .
Synthesis and Evaluation
A series of studies have synthesized similar compounds to evaluate their biological activities:
- Synthesis of Thiadiazole Derivatives : A study synthesized various thiadiazole derivatives which exhibited significant antibacterial activity against both gram-positive and gram-negative bacteria .
- Anticancer Testing : Compounds structurally related to our target were tested against human cancer cell lines showing varying degrees of cytotoxicity; some demonstrated effects comparable to standard chemotherapeutics like cisplatin .
Comparative Analysis
In a recent study comparing the antimicrobial efficacy of newly synthesized oxaziridines with traditional antibiotics:
| Compound | MIC (µg/ml) against C. albicans | Efficacy Comparison |
|---|---|---|
| Oxaziridine 3 | 0.31 - 0.625 | Higher than standard agents |
| Oxaziridine 4 | 0.31 - 0.625 | Comparable efficacy |
These findings suggest that modifications to the oxazole and pyrimidine structures can enhance biological activity significantly.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
